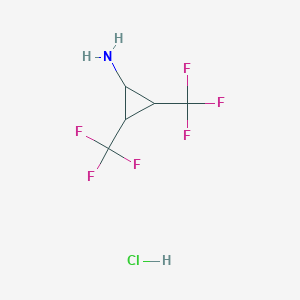

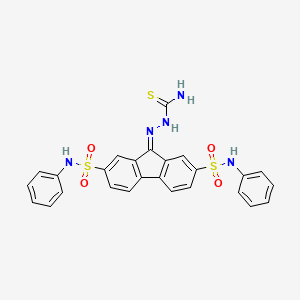

![molecular formula C23H21ClN2O5 B2984488 Methyl 2-(2-chloroacetyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate CAS No. 1096688-93-5](/img/structure/B2984488.png)

Methyl 2-(2-chloroacetyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

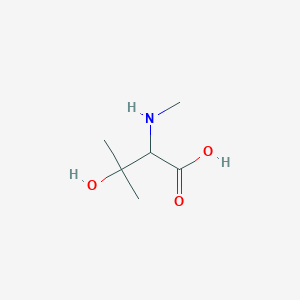

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement of these groups around the pyrido[3,4-b]indole core .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar carboxylate ester and chloroacetyl groups could potentially make this compound somewhat soluble in polar solvents .科学的研究の応用

Conformational Constraint in Peptoid Studies

The synthesis of novel 3,4-fused tryptophan analogues, including derivatives structurally related to the specified compound, has been explored for their potential use in peptide and peptoid conformation elucidation. These derivatives are designed to limit the conformational flexibility of the side chain while leaving both amine and carboxylic acid groups free for further derivatization. This approach aids in the study of peptoid structures by constraining the possible conformations, thus simplifying analysis and interpretation of data (Horwell et al., 1994).

Synthesis of Indole Derivatives

Research into indole-2-acetic acid methyl esters has led to the development of methods for synthesizing various indole derivatives, including methyl 5-methoxyindole-2-acetate. These methods involve a series of intermediate steps, starting from compounds like 5-methoxy-2-nitrophenylacetic acid, and demonstrate the versatility of indole chemistry in producing a wide range of compounds with potential pharmaceutical applications (Modi et al., 2003).

Cyclization and Carboalkoxylation Reactions

The palladium-catalyzed cyclization and carboalkoxylation of alkenyl indoles, such as 1-methyl-2-(4-pentenyl)indole, has been studied for the efficient synthesis of tetrahydrocarbazole derivatives. This reaction demonstrates the utility of palladium catalysis in facilitating complex transformations, leading to the formation of cyclic compounds with high regioselectivity and yield. Such processes are valuable for the synthesis of complex heterocyclic compounds that could serve as key intermediates in the development of new drugs (Liu & Widenhoefer, 2004).

Novel Indole-Benzimidazole Derivatives

The synthesis of novel indole-benzimidazole derivatives from 2-methylindole-3-acetic acid and its 5-methoxy derivative showcases the innovative approaches being developed to create compounds with potential biological activities. By condensing these indole carboxylic acids with substituted o-phenylenediamines, researchers have developed a new class of compounds that could have various pharmaceutical applications, demonstrating the ongoing interest in indole derivatives as a rich source of biologically active molecules (Wang et al., 2016).

特性

IUPAC Name |

methyl 2-(2-chloroacetyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN2O5/c1-30-22(28)14-9-7-13(8-10-14)21-20-16(15-5-3-4-6-17(15)25-20)11-18(23(29)31-2)26(21)19(27)12-24/h3-10,18,21,25H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJZRSRTYPUYRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(C(N1C(=O)CCl)C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2-chloroacetyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

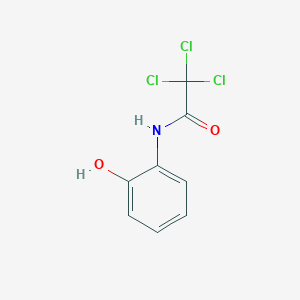

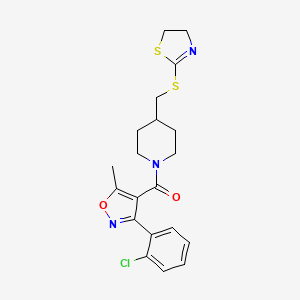

![4-chloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2984407.png)

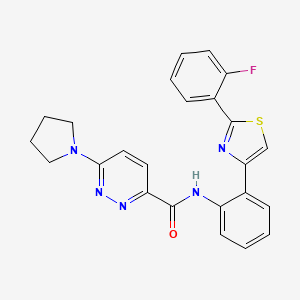

![4-[benzyl(methyl)amino]-N-(4-fluorobenzyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2984412.png)

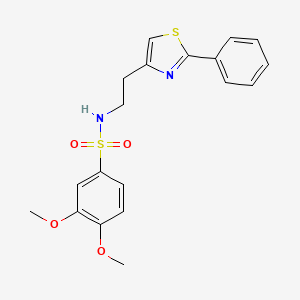

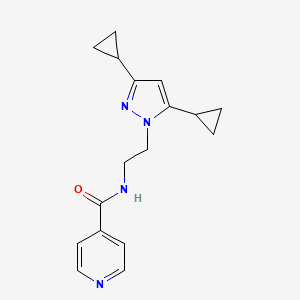

![Ethyl 4-[2-(6-phenylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2984413.png)

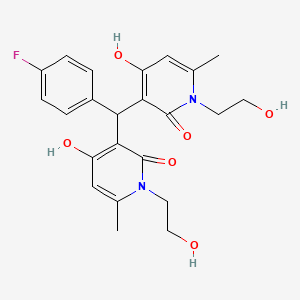

![2-chloro-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2984418.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-fluorobenzenesulfonamide](/img/structure/B2984428.png)